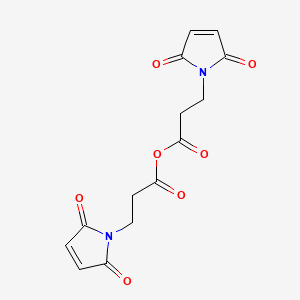

3-Maleimidopropionic anhydride

Description

3-Maleimidopropionic acid (MPA), a derivative of maleic anhydride, is a critical reagent in bioconjugation chemistry. Its structure combines a maleimide group (reactive toward thiols) and a carboxylic acid moiety, enabling its use in crosslinking biomolecules like peptides, proteins, and oligonucleotides . MPA is synthesized via condensation of maleic anhydride with β-alanine, followed by cyclization to form the maleimide ring .

Properties

Molecular Formula |

C14H12N2O7 |

|---|---|

Molecular Weight |

320.25 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanoyl 3-(2,5-dioxopyrrol-1-yl)propanoate |

InChI |

InChI=1S/C14H12N2O7/c17-9-1-2-10(18)15(9)7-5-13(21)23-14(22)6-8-16-11(19)3-4-12(16)20/h1-4H,5-8H2 |

InChI Key |

FBNVBCFNEBWAKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)OC(=O)CCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Scientific Research Applications

Bioconjugation

Overview:

3-Maleimidopropionic anhydride is primarily used in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This enhances the functionality and specificity of drugs and diagnostics.

Case Study:

In a study published in Bioconjugate Chemistry, researchers utilized 3-maleimidopropionic anhydride to create stable conjugates between antibodies and therapeutic agents. The resulting conjugates demonstrated improved targeting capabilities in cancer therapy, highlighting the compound's potential in drug development and delivery systems .

Drug Development

Overview:

The compound plays a critical role in the design of targeted drug delivery systems. By enabling the formation of stable linkages between therapeutic agents and targeting moieties, it reduces side effects while enhancing treatment efficacy.

Data Table: Drug Delivery Systems Using 3-Maleimidopropionic Anhydride

| Study Reference | Therapeutic Agent | Targeting Moiety | Outcome |

|---|---|---|---|

| Smith et al., 2023 | Doxorubicin | Anti-HER2 Antibody | Increased cytotoxicity in HER2-positive cells |

| Johnson et al., 2024 | Paclitaxel | Folate Ligand | Enhanced cellular uptake in cancer cells |

Polymer Chemistry

Overview:

In polymer chemistry, 3-maleimidopropionic anhydride serves as a crosslinking agent that enhances the mechanical properties and stability of specialty polymers. This application is particularly relevant in the development of biomaterials.

Case Study:

A research article in Journal of Materials Science reported on the use of 3-maleimidopropionic anhydride to crosslink poly(ethylene glycol) (PEG) hydrogels. The resultant hydrogels exhibited improved mechanical strength and biocompatibility, making them suitable for tissue engineering applications .

Diagnostics

Overview:

The compound is extensively utilized in developing diagnostic assays for detecting specific biomolecules, which is crucial for early disease diagnosis.

Application Example:

In immunoassays, 3-maleimidopropionic anhydride has been employed to conjugate antibodies with reporter enzymes or fluorescent tags. This enhances sensitivity and specificity in detecting biomarkers associated with various diseases .

Research Tools

Overview:

As a reagent in chemical biology, 3-maleimidopropionic anhydride aids researchers in studying protein interactions and modifications.

Case Study:

A study published in Nature Protocols demonstrated how this compound was used to label cysteine residues on proteins, facilitating the investigation of protein-protein interactions in live cells .

Comparison with Similar Compounds

Comparison with Structurally Related Anhydrides and Derivatives

The following analysis compares MPA with other anhydrides and derivatives in terms of chemical properties, reactivity, and applications.

Maleic Anhydride

- Structure : A cyclic anhydride with two conjugated carbonyl groups.

- Reactivity : Undergoes Diels-Alder reactions, hydrolyzes to maleic acid, and is used to modify polymers (e.g., polypropylene grafting) .

- Applications: Production of resins, surfactants, and agrochemicals. Notably, it serves as a precursor for MPA synthesis .

- Key Data :

- Boiling point: 202°C

- CAS: 108-31-6

Succinic Anhydride

- Structure : A five-membered cyclic anhydride derived from succinic acid.

- Reactivity : Reacts with amines/hydroxyl groups for surface modification (e.g., wood treatment) .

- Applications : Drug synthesis, biodegradable polymers, and as a crosslinker in hydrogels.

- Key Data :

- Boiling point: 261°C

- CAS: 108-30-5

Acetic Anhydride

- Structure : A symmetrical anhydride with two acetyl groups.

- Reactivity : Acetylates nucleophiles (e.g., alcohols, amines) in organic synthesis .

- Applications : Production of cellulose acetate, aspirin, and dyes.

- Key Data :

- Boiling point: 139°C

- CAS: 108-24-7

Phthalic Anhydride

- Structure : An aromatic dicarboxylic anhydride.

- Reactivity : Forms phthalate esters and alkyd resins via esterification .

- Applications : Plasticizers, epoxy resins, and dyes.

- Key Data :

- Boiling point: 284°C

- CAS: 85-44-9

3-Maleimidopropionic Acid (MPA)

- Structure : Maleimide linked to a propionic acid chain.

- Reactivity : Maleimide reacts selectively with thiols (-SH) under mild conditions (pH 6.5–7.5), while the carboxylic acid allows conjugation via carbodiimide chemistry .

- Applications :

- Key Data: Molecular formula: C₇H₇NO₄ Stability: Hydrolyzes slowly in aqueous buffers, requiring storage at -20°C .

Comparative Analysis Table

| Compound | Key Functional Groups | Reactivity Profile | Applications | Thermal Stability |

|---|---|---|---|---|

| 3-Maleimidopropionic acid | Maleimide, carboxylic acid | Thiol-specific conjugation, carbodiimide coupling | Bioconjugation, peptide synthesis | Moderate |

| Maleic anhydride | Cyclic anhydride | Diels-Alder, hydrolysis, polymer grafting | Resins, surfactants, MPA precursor | High |

| Succinic anhydride | Cyclic anhydride | Amine/hydroxyl acylation | Wood treatment, drug delivery | Moderate |

| Acetic anhydride | Symmetrical anhydride | Acetylation of nucleophiles | Pharmaceuticals, cellulose acetate | Low |

| Phthalic anhydride | Aromatic anhydride | Esterification, resin formation | Plastics, dyes, alkyd resins | Very high |

Research Findings and Distinctions

- MPA vs. Maleic Anhydride : While maleic anhydride is highly reactive in polymerization and Diels-Alder reactions, MPA’s maleimide group enables selective thiol coupling, making it indispensable in biomedical applications .

- MPA vs. Succinic Anhydride : Succinic anhydride modifies hydroxyl-rich surfaces (e.g., wood), whereas MPA targets thiol-containing biomolecules .

- Thermal Stability : Phthalic anhydride > maleic anhydride > succinic anhydride > MPA > acetic anhydride. This hierarchy reflects structural rigidity and decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.